N-(3-fluoro-4-methylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide
Descripción
N-(3-fluoro-4-methylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide is a structurally complex acetamide derivative featuring a fused hexahydropyrimidoazepin ring system, a 1,2,4-oxadiazole moiety, and a 3-fluoro-4-methylphenyl group. The hexahydropyrimidoazepin core may contribute to conformational rigidity, enhancing target binding, while the 1,2,4-oxadiazolyl group is often associated with metabolic stability and improved pharmacokinetics .
Propiedades
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-6,7,8,9-tetrahydro-5H-pyrimido[1,6-a]azepin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN5O4/c1-12-7-8-14(10-15(12)22)24-17(28)11-27-20(29)18(19-23-13(2)31-25-19)16-6-4-3-5-9-26(16)21(27)30/h7-8,10H,3-6,9,11H2,1-2H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOTRNFYDYLRGNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C(=O)C(=C3CCCCCN3C2=O)C4=NOC(=N4)C)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
N-(3-fluoro-4-methylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article presents a comprehensive overview of its biological activity based on available research findings, including mechanisms of action, efficacy in various assays, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure that combines elements from both oxadiazole and pyrimidine derivatives. Its molecular formula is with a molecular weight of approximately 372.38 g/mol. The presence of fluorine and oxadiazole moieties is significant as these groups often enhance biological activity and selectivity.
Anticancer Activity
Recent studies have indicated that compounds containing oxadiazole and pyrimidine derivatives exhibit notable anticancer properties. For instance:
- Inhibition of Cancer Cell Lines : A related compound was tested against several cancer cell lines (e.g., HEPG2, MCF7) and showed IC50 values significantly lower than standard anticancer drugs like staurosporine . This suggests that the compound may interfere with cellular proliferation pathways.
Enzyme Inhibition
The compound's structure suggests potential interactions with various enzymes:
- Alkaline Phosphatase Inhibition : Compounds similar to N-(3-fluoro-4-methylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide have been shown to inhibit alkaline phosphatase with promising IC50 values . This activity could be beneficial in targeting diseases where alkaline phosphatase is a biomarker.
Biological Activity Data
| Activity Type | Target Cell Lines | IC50 Values (µM) | Reference |
|---|---|---|---|
| Anticancer | HEPG2 | 1.18 ± 0.14 | |
| Anticancer | MCF7 | 4.18 | |
| Enzyme Inhibition | Alkaline Phosphatase | 0.420 ± 0.012 |
Study 1: Anticancer Efficacy
In a study conducted by Zhang et al., derivatives of oxadiazole were synthesized and tested for anticancer activity. The compound demonstrated a significant reduction in cell viability across multiple cancer types with an emphasis on its selective toxicity towards malignant cells while sparing normal cells .
Study 2: Enzyme Interaction
Another study focused on the enzyme inhibition properties of similar compounds. The results indicated that the compounds exhibited strong binding affinities to alkaline phosphatase enzymes compared to traditional inhibitors . Molecular docking studies suggested favorable interactions at the active site.
Comparación Con Compuestos Similares
Table 1: Structural Comparison with Pesticide Analogues
*Inferred from structural motifs in bioactive compounds.
Antiproliferative Hydroxyacetamide Derivatives
Compounds like 2-[(3-substituted phenyl-4-{(4-(substituted phenyl)ethylidine-2-phenyl-1,3-imidazol-5-one}sulfanyl]-N-hydroxyacetamide (FP1-12) exhibit antiproliferative activity. These derivatives share the acetamide backbone but incorporate imidazolone and triazole groups instead of oxadiazole and pyrimidoazepin. The hydroxyacetamide moiety in FP1-12 enhances hydrogen-bonding capacity, whereas the target compound’s fluorine and methyl groups may improve membrane permeability .
Table 2: Bioactivity-Driven Comparison
*Based on structural parallels to oxadiazole-containing anticancer agents.
Pharmacopeial Acetamide Derivatives
Complex acetamides such as (R)-N-[(2S,4S,5S)-5-[2-(2,6-dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide (from ) highlight structural diversity in medicinal chemistry. These compounds often include multiple stereocenters and extended alkyl chains, optimizing receptor specificity. In contrast, the target compound’s compact fused-ring system may favor CNS penetration or enzyme inhibition due to reduced steric hindrance .
Key Research Findings and Implications
- Metabolic Stability : The 1,2,4-oxadiazole group in the target compound likely confers resistance to oxidative degradation compared to triazole-containing analogues like flumetsulam .
- Selectivity : The hexahydropyrimidoazepin core may enable selective binding to kinases or proteases, analogous to pyrimidine-based inhibitors in oncology .
- Synthetic Challenges : The target compound’s synthesis would require multi-step cyclization and functionalization, similar to methods in but with tailored catalysts for oxadiazole formation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
